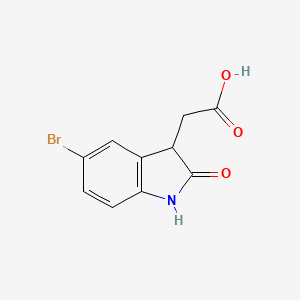

![molecular formula C19H13Cl2N3O2S2 B2375588 7-クロロ-N-(4-クロロフェネチル)-5-オキソ-1-チオキソ-4,5-ジヒドロ-1H-チアゾロ[3,4-a]キナゾリン-3-カルボキサミド CAS No. 1110969-92-0](/img/structure/B2375588.png)

7-クロロ-N-(4-クロロフェネチル)-5-オキソ-1-チオキソ-4,5-ジヒドロ-1H-チアゾロ[3,4-a]キナゾリン-3-カルボキサミド

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

7-chloro-N-(4-chlorophenethyl)-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide is a useful research compound. Its molecular formula is C19H13Cl2N3O2S2 and its molecular weight is 450.35. The purity is usually 95%.

BenchChem offers high-quality 7-chloro-N-(4-chlorophenethyl)-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-chloro-N-(4-chlorophenethyl)-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

抗腫瘍活性

この化合物は、有意な抗腫瘍活性を持つことが判明しています . 7-クロロ-3-[(置換された)アミノ/フェニルアミノ]-2-フェニルキナゾリン-4(3H)-オン/チオン誘導体および1-(7-クロロ-4-オキソ/-2-フェニルキナゾリン-3(4H-イル))置換尿素誘導体の一連が合成され、そのin vivo抗がん活性が試験されました . 6つの化合物(IIh、IIi、IIj、IIIh、IIIi、IIIj)は、有意な抗腫瘍活性を示しました .

抗菌活性

この化合物は、その抗菌活性について合成され、試験されました . 最も活性の高いものは、1.5〜12.5 µg/mLの範囲のMIC値を示しました . しかしながら、それらは抗真菌活性を示しませんでした .

細胞毒性活性

この化合物は、8つのヒト癌細胞株と4つの非腫瘍細胞株に対するその細胞毒性活性について調査されました .

抗病原性活性

この化合物の部分である4-アミノキノリン核は、抗病原性活性を示す生物活性化合物の設計に使用されてきました .

抗炎症および免疫調節活性

この化合物は、抗炎症および免疫調節活性を持つことが判明しています .

抗血小板凝集活性

作用機序

Target of Action

It is known that quinazoline derivatives, which this compound is a part of, have been surveyed as biologically relevant moieties against different cancer cell lines .

Mode of Action

It is known that quinazoline derivatives have shown significant antitumor activity . The research-derived quinazoline derivatives show that the amino group in the third position and the urea/thiourea group in the phenyl hydrazine ring in the third position of the quinzoline skeleton are crucial for anticancer action .

Biochemical Pathways

It is known that quinazoline derivatives have shown significant antitumor activity, suggesting that they may affect pathways related to cell proliferation and apoptosis .

Pharmacokinetics

It is known that quinazoline derivatives have shown significant antitumor activity in vivo, suggesting that they have favorable pharmacokinetic properties for reaching tumor cells .

Result of Action

It is known that quinazoline derivatives have shown significant antitumor activity, suggesting that they may induce cell death in tumor cells .

Action Environment

It is known that quinazoline derivatives have shown significant antitumor activity in vivo, suggesting that they are stable and effective in the complex environment of a living organism .

生化学分析

Biochemical Properties

Quinazoline derivatives have been surveyed as biologically relevant moieties against different cancer cell lines . The research-derived quinazoline derivatives show that the amino group in the third position and the urea/thiourea group in the phenyl hydrazine ring in the third position of the quinzoline skeleton are crucial for anticancer action .

Cellular Effects

In Swiss albino mice exhibiting Ehrilich ascites carcinoma (EAC), the in-vivo anticancer activity of quinazoline derivatives, including 7-chloro-N-(4-chlorophenethyl)-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide, was examined using a number of measures, including body weight analysis, mean survival time, and % increase in life span approaches .

Molecular Mechanism

It is known that quinazoline derivatives can inhibit thymidylate synthase, poly- (ADP-ribose) polymerase (PARP), and tyrosine kinase .

特性

IUPAC Name |

7-chloro-N-[2-(4-chlorophenyl)ethyl]-5-oxo-1-sulfanylidene-4H-[1,3]thiazolo[3,4-a]quinazoline-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13Cl2N3O2S2/c20-11-3-1-10(2-4-11)7-8-22-18(26)15-16-23-17(25)13-9-12(21)5-6-14(13)24(16)19(27)28-15/h1-6,9H,7-8H2,(H,22,26)(H,23,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SERRTVDWRAEEJL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCNC(=O)C2=C3NC(=O)C4=C(N3C(=S)S2)C=CC(=C4)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13Cl2N3O2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

450.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[5-(1H-pyrrol-2-yl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B2375507.png)

![2-((4-methylbenzyl)thio)-3-(4-nitrophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2375510.png)

![ethyl 2-(2-{[11-methyl-3-oxo-4-(prop-2-en-1-yl)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl]sulfanyl}acetamido)-4-(5-methylfuran-2-yl)thiophene-3-carboxylate](/img/structure/B2375513.png)

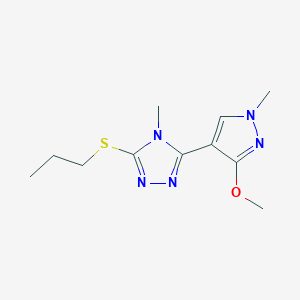

![1-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-N-(3-(2-methylthiazol-4-yl)phenyl)azetidine-3-carboxamide](/img/structure/B2375517.png)

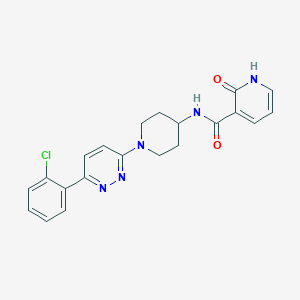

![2-(3-(2-chlorobenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-methoxybenzyl)acetamide](/img/structure/B2375518.png)

![2-(4-fluorophenyl)-5-{3-[4-(2-fluorophenyl)piperazin-1-yl]-3-oxopropyl}pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/new.no-structure.jpg)

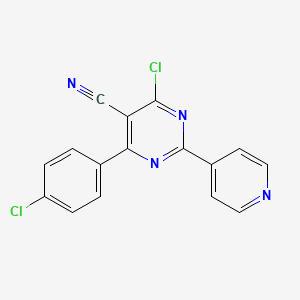

![2-Cyclopentylsulfanyl-1-[3-(2-cyclopropylbenzimidazol-1-yl)azetidin-1-yl]ethanone](/img/structure/B2375521.png)

![4-(benzo[d][1,3]dioxol-5-yl)-N-(5-methylpyridin-2-yl)thiazol-2-amine](/img/structure/B2375523.png)

![N-(4-ethoxyphenyl)-2-((2-(piperidin-1-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2375525.png)

![5-chloro-N-({2-[(3-methylpiperidin-1-yl)methyl]phenyl}methyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B2375528.png)